N-[(4-bromophenyl)methyl]sulfamoyl chloride
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Overview
Description
N-[(4-bromophenyl)methyl]sulfamoyl chloride is an organic compound that features a bromophenyl group attached to a sulfamoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-bromophenyl)methyl]sulfamoyl chloride typically involves the reaction of 4-bromobenzylamine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-bromobenzylamine and chlorosulfonic acid.
Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition of the reactants and to control the exothermic nature of the reaction.
Product Isolation: The product is isolated by neutralizing the reaction mixture and extracting the desired compound using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-bromophenyl)methyl]sulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfamoyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The bromophenyl group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the bromophenyl group.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate to facilitate the reaction.
Major Products
Sulfonamides: Formed through nucleophilic substitution reactions.
Oxidized Derivatives: Products of oxidation reactions.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
N-[(4-bromophenyl)methyl]sulfamoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]sulfamoyl chloride involves its reactivity towards nucleophiles. The sulfamoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to form stable products.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]sulfamoyl chloride: Similar structure but with a chlorine atom instead of bromine.
N-[(4-fluorophenyl)methyl]sulfamoyl chloride: Similar structure but with a fluorine atom instead of bromine.
N-[(4-methylphenyl)methyl]sulfamoyl chloride: Similar structure but with a methyl group instead of bromine.
Uniqueness
N-[(4-bromophenyl)methyl]sulfamoyl chloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or substituents. This makes it a valuable compound in synthetic chemistry for the development of novel molecules with unique properties.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]sulfamoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-3-1-6(2-4-7)5-10-13(9,11)12/h1-4,10H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEVMTUOSMQNNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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